molecular formula C18H38S2 B3395895 Di-n-nonyl disulfide CAS No. 4485-77-2

Di-n-nonyl disulfide

Cat. No.: B3395895
CAS No.: 4485-77-2
M. Wt: 318.6 g/mol
InChI Key: AVWMIWJCGFMMNP-UHFFFAOYSA-N
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Description

Di-n-nonyl disulfide (theoretical structure: C₁₈H₃₈S₂) is a symmetrical aliphatic disulfide compound characterized by two linear nonyl chains (C₉H₁₉) connected via a disulfide (-S-S-) bond.

Properties

IUPAC Name

1-(nonyldisulfanyl)nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38S2/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWMIWJCGFMMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCSSCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-n-nonyl disulfide can be synthesized through the oxidative coupling of 1-nonanethiol. One common method involves the use of sodium hydroxide and cobalt phthalocyaninetetrasulphonamide as catalysts, with oxygen as the oxidant. The reaction is typically carried out in water at room temperature (20°C) under atmospheric pressure (760 Torr) for approximately 35 minutes .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the oxidative coupling of thiols is facilitated by metal catalysts or other oxidizing agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Reduction to Thiols

The S–S bond cleaves under reducing agents to yield n-nonyl thiol (C₉H₁₉SH):

Agents :

  • Hydride reductants : Sodium borohydride (NaBH₄) , lithium aluminum hydride (LiAlH₄).

  • Thiol reductants : β-Mercaptoethanol (β-ME), dithiothreitol (DTT), or TCEP .

Reaction :

\ceC9H19SSC9H19+2H2>2C9H19SH{\ce{C9H19S-S-C9H19+2H2->2C9H19SH}}

Conditions : Acidic or neutral pH (TCEP) , 0°C–60°C.

Oxidation to Sulfoxides/Sulfones

Further oxidation converts the S–S bond to S(=O)–S(=O) or S(=O)₂–S(=O)₂ groups:

Agents :

  • Oxidants : Hydrogen peroxide (H₂O₂), ozone (O₃) .

  • Products : Di-n-nonyl sulfoxide (C₁₈H₃₈S₂O₂), di-n-nonyl sulfone (C₁₈H₃₈S₂O₄).

Substitution Reactions

Nucleophilic attack replaces sulfur atoms:

Example :

\ceC9H19SSC9H19+2Nu>2C9H19SNu{\ce{C9H19S-S-C9H19+2Nu-->2C9H19S-Nu}}

(Nu = nucleophile, e.g., thiolate, alkoxide) .

Mechanistic Insights from Radical Cleavage

Free radical-initiated cleavage preferentially breaks the S–S bond over C–S bonds, as shown in mass spectrometry studies .

Key Findings :

  • Radical Attack : Acetyl radicals directly cleave the S–S bond with ∼9–10 kcal/mol lower activation energy than peptide backbone cleavage .

  • Minor Pathways : Hydrogen abstraction from α/β carbons leads to β-cleavage, yielding C–S or S–S scission .

Comparative Reaction Data

Reaction Type Reagent Product Yield Citation
ReductionNaBH₄n-Nonyl thiol95%
OxidationH₂O₂Di-n-nonyl sulfoxide75%
Radical CleavageAcetyl radicalS–S bond scission80%

Scientific Research Applications

Di-n-nonyl disulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of di-n-nonyl disulfide involves its ability to undergo redox reactions, interconverting between its reduced (thiol) and oxidized (disulfide) states. This redox behavior is crucial in biological systems where disulfides play a role in protein folding and stabilization. The compound can interact with sulfhydryl groups on proteins, affecting their structure and function .

Comparison with Similar Compounds

Comparison with Similar Disulfide Compounds

Structural and Physical Properties

The table below compares Di-n-nonyl disulfide with other disulfides, including aliphatic (Dibutyl, Dipentyl) and aromatic (Diphenyl) derivatives:

Compound Formula Molecular Weight (g/mol) CAS Number Structure Type Key Physical Properties
This compound C₁₈H₃₈S₂ ~306.6 N/A Aliphatic High hydrophobicity, low volatility (inferred)
Dibutyl disulfide C₈H₁₈S₂ 178.35 629-45-8 Aliphatic Volatile, boiling point ~230°C
Dipentyl disulfide C₁₀H₂₂S₂ 206.41 112-51-6 Aliphatic Moderate solubility in organic solvents
Diphenyl disulfide C₁₂H₁₀S₂ 218.34 882-33-7 Aromatic Crystalline solid, melting point ~60°C

Trends :

  • Chain Length: Longer aliphatic chains (e.g., nonyl) increase molecular weight and hydrophobicity, reducing solubility in polar solvents.
  • Volatility : Shorter-chain disulfides (e.g., Dibutyl) are more volatile than longer-chain derivatives.
Reactivity :
  • Dynamic Metathesis : Aliphatic disulfides undergo metathesis reactions under ultrasound, as shown in studies using Dibutyl and Dipentyl analogs. Aromatic disulfides (e.g., Diphenyl) react more slowly due to steric and electronic effects .
  • Radical Mechanisms : Reactions may involve radical intermediates, as seen in ultrasound-induced disulfide exchange .

Research Findings and Mechanistic Insights

  • Solvent Effects : Chloroform and bromoform enhance disulfide metathesis efficiency, while polar solvents like THF require additives (e.g., CHI₃) .
  • Reaction Scope: Aliphatic disulfides react faster than aromatic ones in dynamic exchange, suggesting this compound would participate efficiently in such systems .
  • Limitations : Peptide-derived disulfides (e.g., Boc-protected cysteine) are unsuitable for metathesis due to side reactions .

Biological Activity

Di-n-nonyl disulfide (DNDS), with the molecular formula C18H38S2C_{18}H_{38}S_2, is an organosulfur compound that has garnered attention for its potential biological activities. This compound features two n-nonyl groups connected by a disulfide bond, which influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Various studies have demonstrated its effectiveness against a range of bacterial and fungal strains:

  • Bacterial Activity : DNDS has shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these bacteria were found to be in the range of 16-32 µg/mL, indicating moderate effectiveness .
  • Fungal Activity : While the antifungal activity of DNDS is less pronounced, some derivatives have shown activity against Candida albicans, with MICs ranging from 16 to 128 µg/mL depending on the structural modifications of the disulfide compound .

Antioxidant Activity

This compound has also been investigated for its antioxidant properties . Studies suggest that it can inhibit the oxidation of unsaturated fatty acids in brain lipids, which may have implications for neuroprotective applications. The antioxidant activity was assessed using brain homogenates, highlighting its potential role in protecting cellular structures from oxidative stress .

The biological activity of this compound is believed to involve redox reactions , which can influence cellular processes and protein functions. This compound can interact with sulfhydryl groups on proteins, potentially affecting protein folding and stability, crucial for maintaining cellular homeostasis .

Study 1: Antimicrobial Efficacy

A study conducted on various organosulfur compounds, including this compound, evaluated their antimicrobial efficacy. The results indicated that DNDS had a notable effect on both bacterial and fungal strains, supporting its potential use in pharmaceutical formulations aimed at treating infections .

Study 2: Antioxidant Potential

Another research effort focused on the antioxidant capabilities of DNDS. The findings revealed that DNDS could effectively reduce lipid peroxidation in brain tissues, suggesting its utility in preventing neurodegenerative diseases associated with oxidative damage .

Table 1: Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusBacteria16-32
Pseudomonas aeruginosaBacteria32-64
Candida albicansFungus16-128

Table 2: Antioxidant Activity Assessment

Test SystemIC50 (µM)
Brain Lipid Homogenates25-50

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the molecular structure and purity of Di-n-nonyl disulfide?

  • Methodology : Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) under non-reducing conditions to confirm disulfide bond integrity and molecular weight. For purity assessment, employ gas chromatography (GC) with flame ionization detection (FID), referencing retention indices from NIST databases for validation .
  • Critical Parameters :

  • Sample Preparation : Avoid reducing agents to preserve disulfide bonds.
  • Data Validation : Cross-check experimental spectra with NIST Standard Reference Database 69 for thermodynamic properties (e.g., boiling point, enthalpy of vaporization) .

Q. How can researchers synthesize this compound with controlled stereochemistry?

  • Methodology : Utilize thiol-disulfide exchange reactions under inert atmospheres to prevent oxidation side reactions. Optimize reaction conditions (e.g., pH, solvent polarity) to favor symmetric disulfide formation. Monitor reaction progress via thin-layer chromatography (TLC) with iodine vapor staining .
  • Key Considerations :

  • Purification : Use silica gel chromatography with non-polar solvents (e.g., hexane) to isolate the product.
  • Characterization : Validate product symmetry using nuclear magnetic resonance (NMR) spectroscopy, focusing on proton equivalence in alkyl chains .

Advanced Research Questions

Q. What experimental strategies address discrepancies in disulfide bond stability data across studies?

  • Methodology : Perform systematic stability studies under varying conditions (temperature, pH, redox potential). For example:

  • Thermal Stability : Use differential scanning calorimetry (DSC) to measure decomposition temperatures and compare with NIST-reported values .
  • Redox Stability : Employ cyclic voltammetry to assess susceptibility to reduction, referencing analogous disulfides (e.g., dibutyl or diphenyl disulfides) .
    • Data Reconciliation : Apply multivariate analysis to identify confounding variables (e.g., trace metal contaminants, solvent purity) .

Q. How can computational modeling predict the thermodynamic properties of this compound?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Parameterize force fields using experimental data (e.g., ΔfH°gas from NIST) to predict entropy of vaporization and phase behavior .
  • Quantum Mechanical Calculations : Optimize disulfide bond geometry using density functional theory (DFT) and validate against crystallographic data from analogous compounds .
    • Validation : Compare computational results with experimental LC-HRMS and GC-FID datasets to refine models .

Q. What advanced techniques resolve disulfide bond connectivity in complex mixtures containing this compound?

  • Methodology :

  • Partial Reduction Analysis : Treat samples with incremental concentrations of reducing agents (e.g., tris(2-carboxyethyl)phosphine, TCEP) to selectively break disulfide bonds, followed by LC-MS/MS to map connectivity .
  • Software Tools : Use pLink-SS or SlinkS for automated disulfide bond assignment in mass spectra .
    • Case Study : Analogous workflows for conotoxins (e.g., partial reduction of μ-conotoxin) demonstrate how to handle multi-disulfide systems .

Contradictions and Mitigation

  • Discrepancy in Stability Data : Some studies report higher thermal stability for branched alkyl disulfides compared to linear chains (e.g., di-n-nonyl vs. diallyl disulfides). Resolve by standardizing measurement protocols (e.g., heating rates in DSC) .
  • Mass Spectra Interpretation : Software-dependent disulfide bond assignments may conflict. Cross-validate using multiple tools (e.g., pLink-SS vs. manual annotation) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Di-n-nonyl disulfide
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